molecular formula C13H19NO4 B1262944 Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate

Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate

Cat. No.: B1262944
M. Wt: 253.29 g/mol
InChI Key: GFEYQRHXVKZFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate is a benzoate ester that is methyl 4-aminobenzoate substituted by a 2,3-dihydroxy-3-methylbutyl group at position 2. It is isolated from the wood-decayed fungus Xylaria sp.BCC9653 and exhibits potent cytotoxicity against African green monkey kidney fibroblast (Vero) cells. It has a role as a metabolite. It is an aromatic amine, a primary amino compound, a benzoate ester, a tertiary alcohol, a secondary alcohol and a diol.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate

InChI

InChI=1S/C13H19NO4/c1-13(2,17)11(15)7-8-6-9(14)4-5-10(8)12(16)18-3/h4-6,11,15,17H,7,14H2,1-3H3

InChI Key

GFEYQRHXVKZFIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CC1=C(C=CC(=C1)N)C(=O)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate
Reactant of Route 2
Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate
Reactant of Route 3
Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate
Reactant of Route 5
Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate
Reactant of Route 6
Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.